![molecular formula C34H34N8O2 B2836433 PDGFRalpha kinase inhibitor 1 CAS No. 2209053-93-8](/img/structure/B2836433.png)
PDGFRalpha kinase inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
PDGFRalpha (Platelet-Derived Growth Factor Receptor Alpha) is a cell-surface receptor tyrosine kinase involved in several metabolic pathways . It’s a target for the treatment of diseases like tumors, immune-mediated diseases, and viral diseases . PDGFRalpha inhibitors are a class of drugs known as “kinase inhibitors” that work by slowing down or stopping the growth of cancer cells and certain immune system cells .
Synthesis Analysis
The synthesis of PDGFRalpha kinase inhibitors involves designing molecules to address known mechanisms of resistance to early TKIs . For instance, Ripretinib, a switch-pocket inhibitor, may inhibit a broader range of mutations, while Avapritinib, a type 1 kinase inhibitor, provides benefit for the previously treatment-resistant PDGFRA D842V mutation .Molecular Structure Analysis
The molecular structure of PDGFRalpha kinase inhibitors is designed to increase affinity and selectivity for PDGFRalpha . Structural modifications are performed to improve physical-chemical properties and optimize oral bioavailability .Chemical Reactions Analysis
PDGFRalpha inhibitors work by binding to the PDGFRalpha receptor, thereby inhibiting its activity . This inhibition slows down or stops the growth of cancer cells and certain immune system cells .Physical And Chemical Properties Analysis
PDGFRalpha inhibitors are typically administered via the oral route, once or twice a day with or without food . They dissolve well in water, indicating that they can be readily absorbed by the body .Safety And Hazards
Future Directions
The development of next-generation PDGFRalpha kinase inhibitors is driven by the need for newer treatment options for diseases like GIST and the emergence of resistance mutations . Future research will likely focus on developing more effective and targeted treatments for PDGFRalpha-related diseases .
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N8O2/c1-24-8-13-29(20-31(24)40-34-37-17-14-30(39-34)27-6-4-15-35-21-27)38-32(43)26-11-9-25(10-12-26)23-42(19-18-41(2)3)33(44)28-7-5-16-36-22-28/h4-17,20-22H,18-19,23H2,1-3H3,(H,38,43)(H,37,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVOHJOHQOHBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(CCN(C)C)C(=O)C3=CN=CC=C3)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PDGFRalpha kinase inhibitor 1 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.